2-(4-methoxyphenoxy)-N-(naphthalen-2-yl)propanamide
Overview
Description
2-(4-Methoxyphenoxy)-N-2-naphthylpropanamide is an organic compound with a complex structure that includes both a methoxyphenoxy group and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(naphthalen-2-yl)propanamide typically involves the reaction of 4-methoxyphenol with 2-bromoanisole in the presence of a base such as cesium carbonate and a copper catalyst. The reaction is carried out in a solvent like 1-methyl-2-pyrrolidinone under reflux conditions . The resulting intermediate is then reacted with 2-naphthylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-2-naphthylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-2-naphthylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-methoxyphenoxy)-N-(naphthalen-2-yl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group can interact with the active site of enzymes, inhibiting their activity, while the naphthyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: This compound shares the methoxyphenoxy group but lacks the naphthyl group, making it less complex.
N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine: This compound has a similar methoxyphenoxy structure but includes a boronic ester group instead of the naphthyl group.
Uniqueness
2-(4-Methoxyphenoxy)-N-2-naphthylpropanamide is unique due to the combination of the methoxyphenoxy and naphthyl groups, which confer distinct chemical properties and potential applications. The presence of both aromatic systems allows for diverse interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-naphthalen-2-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-14(24-19-11-9-18(23-2)10-12-19)20(22)21-17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVZGUIQLDFBHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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